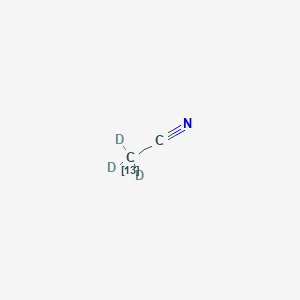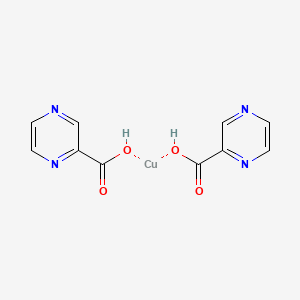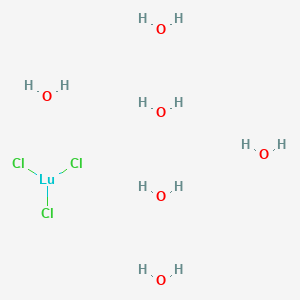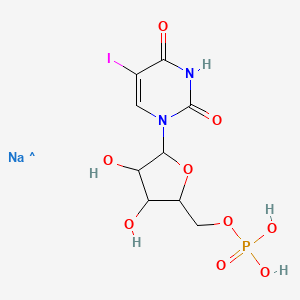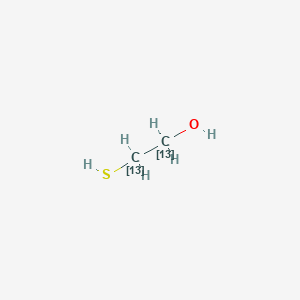
2-sulfanyl(1,2-13C2)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-sulfanyl(1,2-13C2)ethanol is a sulfur-containing organic compound with the molecular formula C2H6OS It is a labeled compound where the carbon atoms are isotopically enriched with carbon-13
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-sulfanyl(1,2-13C2)ethanol can be achieved through several synthetic routes. One common method involves the reaction of isotopically labeled ethylene oxide (1,2-13C2) with hydrogen sulfide. The reaction is typically carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope into the final product.
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of isotopically labeled precursors followed by their reaction with hydrogen sulfide. The process requires careful handling of reagents and optimization of reaction conditions to achieve high yields and purity of the labeled compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-sulfanyl(1,2-13C2)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-sulfanyl(1,2-13C2)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving sulfur metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-sulfanyl(1,2-13C2)ethanol involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic centers, influencing biochemical pathways. The isotopic labeling with carbon-13 allows for detailed studies of its metabolic fate and interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-sulfanyl ethanol: The non-labeled version of the compound.
2-mercaptoethanol: Another sulfur-containing alcohol with similar properties.
Thioethanol: A compound with a similar structure but different reactivity.
Uniqueness
2-sulfanyl(1,2-13C2)ethanol is unique due to its isotopic labeling, which makes it particularly valuable in research applications that require tracing and detailed analysis of metabolic pathways. The presence of carbon-13 allows for enhanced detection and quantification in various analytical techniques.
Eigenschaften
CAS-Nummer |
286013-20-5 |
|---|---|
Molekularformel |
C2H6OS |
Molekulargewicht |
80.12 g/mol |
IUPAC-Name |
2-sulfanyl(1,2-13C2)ethanol |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1+1,2+1 |
InChI-Schlüssel |
DGVVWUTYPXICAM-ZDOIIHCHSA-N |
Isomerische SMILES |
[13CH2]([13CH2]S)O |
Kanonische SMILES |
C(CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



